Amarogentine
Vue d'ensemble
Description
L'amarogentine est un glucoside de secoiridoïde connu pour son amertume intense. C'est un constituant majeur de la racine de gentiane, qui est traditionnellement utilisée comme remède à base de plantes pour les troubles digestifs. Le goût amer du composé en fait une référence scientifique précieuse pour mesurer l'amertume dans divers contextes .
Applications De Recherche Scientifique
Amarogentin’s diverse applications include:
Medicine: It exhibits antileishmanial activity by inhibiting topoisomerase I.
Biology: Researchers explore its effects on cellular processes.
Chemistry: Its unique structure inspires synthetic studies.
Industry: Bitter principles find use in food and beverage formulations.
Mécanisme D'action
Amarogentin is a secoiridoid glycoside primarily isolated from the traditional Chinese medicine, Gentiana rigescens Franch . It exhibits a variety of biological effects, including anti-oxidative, anti-tumour, and anti-diabetic activities .
Target of Action
Amarogentin’s primary targets include the Insulin Receptor (INSR) and Glucose Transporter 4 (GLUT4) . INSR plays a crucial role in regulating glucose homeostasis, while GLUT4 facilitates the transport of glucose across the cell membrane .
Mode of Action
Amarogentin interacts with its targets, leading to significant changes in cellular activities. It induces the phosphorylation of INSR and Protein Kinase B (AKT), which are key players in the insulin signaling pathway . This interaction enhances nerve growth factor (NGF) activities, mimicking and enhancing NGF in PC12 cells and primary cortical neuron cells .
Biochemical Pathways
Amarogentin affects several biochemical pathways. It downregulates the activity of Cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain . It also influences the Ras/Raf/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth and survival . Furthermore, it impacts the glucose metabolism by modulating the expression of GLUT4 and Phosphoenolpyruvate Carboxykinase (PEPCK) in skeletal muscle and liver, respectively .
Result of Action
Amarogentin’s action results in several molecular and cellular effects. It promotes apoptosis, arrests the G2/M cell cycle, and downregulates the PI3K/Akt/mTOR signaling pathways . It also exerts hepatoprotective effects and immunomodulatory effects . In the context of diabetes, Amarogentin ameliorates glucose homeostasis by modulating the expression of key proteins involved in glucose metabolism .
Analyse Biochimique
Biochemical Properties
Amarogentin plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, amarogentin activates the bitter taste receptor TAS2R50 in humans . This interaction is essential for its role in taste perception and potential therapeutic applications.
Cellular Effects
Amarogentin exhibits a range of effects on different cell types and cellular processes. In liver cells, it has been shown to delay the formation of liver fibrosis by decreasing levels of alanine aminotransferase, aspartate aminotransferase, malondialdehyde, and hydroxyproline . Amarogentin also increases the levels of albumin, cyclic guanosine monophosphate, glutathione peroxidase, and superoxide dismutase, indicating its antioxidative properties . In neuronal cells, amarogentin improves survival rates under oxidative stress and enhances the activities of catalase, superoxide dismutase, and glutathione peroxidase .
Molecular Mechanism
The molecular mechanism of amarogentin involves several pathways. It inhibits topoisomerase I, which prevents DNA replication and transcription, leading to its anti-tumor effects . Amarogentin also activates the bitter taste receptor TAS2R50, which is involved in taste perception . Additionally, it has been shown to downregulate α-smooth muscle actin and transforming growth factor-β1 levels, which are crucial for its hepatoprotective effects . The compound also reduces the levels of phosphorylated extracellular regulated protein kinases, c-Jun N-terminal kinase, and p38, indicating its role in suppressing the mitogen-activated protein kinase signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amarogentin have been observed to change over time. Studies have shown that amarogentin remains stable and effective over extended periods when administered to mice . It delays the formation of liver fibrosis and exhibits long-term antioxidative properties
Dosage Effects in Animal Models
The effects of amarogentin vary with different dosages in animal models. In diabetic rats, amarogentin dose-dependently attenuates hyperglycemia and improves glucose homeostasis . It also decreases insulin resistance and increases insulin sensitivity in type 2 diabetic rats
Metabolic Pathways
Amarogentin is involved in several metabolic pathways. It is biosynthesized through a polyketide-type pathway, involving three units of acetyl-CoA and one unit of 3-hydroxybenzoyl-CoA . This pathway is crucial for the formation of its biphenylcarboxylic acid moiety . Amarogentin also interacts with enzymes such as topoisomerase I and proteins involved in the mitogen-activated protein kinase signaling pathway .
Transport and Distribution
The transport and distribution of amarogentin within cells and tissues involve various transporters and binding proteins. In neuronal cells, amarogentin enhances the activities of catalase, superoxide dismutase, and glutathione peroxidase, indicating its distribution to cellular compartments involved in antioxidative stress . Detailed studies on the specific transporters and binding proteins involved in its distribution are needed.
Subcellular Localization
Amarogentin’s subcellular localization is crucial for its activity and function. In neuronal cells, it localizes to compartments involved in antioxidative stress, such as mitochondria and the cytoplasm This localization is essential for its role in enhancing the activities of antioxidative enzymes and protecting cells from oxidative damage
Méthodes De Préparation
a. Voies de synthèse
La biosynthèse de l'amarogentine implique une voie de type polykétide. Plus précisément, elle est formée de trois unités d'acétyl-CoA et d'une unité de 3-hydroxybenzoyl-CoA. Il est à noter que la partie acide biphénylcarboxylique est synthétisée à partir d'un intermédiaire précoce de la voie du shikimate, distinct des voies cinnamique ou benzoïque .
b. Production industrielle
Bien que les sources naturelles fournissent de l'this compound, les méthodes de production industrielle sont moins courantes en raison de son amertume extrême. l'extraction des racines de gentiane reste une approche viable.
Analyse Des Réactions Chimiques
L'amarogentine subit diverses réactions :
Oxydation : Elle peut être oxydée dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent modifier sa structure.
Substitution : L'this compound peut participer à des réactions de substitution. Les réactifs courants comprennent les agents oxydants, les agents réducteurs et les catalyseurs.
4. Applications de la recherche scientifique
Les diverses applications de l'this compound comprennent :
Médecine : Elle présente une activité antileishmanienne en inhibant la topoisomérase I.
Biologie : Les chercheurs explorent ses effets sur les processus cellulaires.
Chimie : Sa structure unique inspire des études synthétiques.
Industrie : Les principes amers trouvent une application dans les formulations alimentaires et les boissons.
5. Mécanisme d'action
Les effets de l'this compound impliquent des cibles et des voies moléculaires. Des recherches supplémentaires sont nécessaires pour élucider ses mécanismes précis, mais il est probable qu'elle influence les voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Bien que l'amarogentine se distingue par son amertume extrême, d'autres glucosides de secoiridoïde (par exemple, la gentiopicrine) partagent des propriétés similaires. la structure distincte de l'this compound la distingue.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVHQOUSDWAPQ-WTONXPSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029787 | |
Record name | Amarogentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-84-8 | |
Record name | Amarogentin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21018-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amarogentin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amarogentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMAROGENTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does amarogentin exert its anti-cancer effects?
A1: Research suggests that amarogentin exhibits anti-cancer effects through multiple mechanisms, including:
- Induction of Apoptosis: Amarogentin has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines, including gastric cancer cells [, , ] and liver cancer cells [, ].
- Cell Cycle Arrest: Studies indicate that amarogentin can induce cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells. This effect has been observed in gastric cancer cells [].
- Inhibition of Angiogenesis: Amarogentin has demonstrated the ability to suppress angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This effect was observed in liver cancer cells after insufficient radiofrequency ablation [].
- Modulation of Signaling Pathways: Amarogentin has been reported to modulate key signaling pathways involved in cancer cell growth and survival, including:
- PI3K/Akt/mTOR Pathway: Amarogentin treatment led to the downregulation of mTOR, p-PI3K, PI3K, p-Akt, and Akt proteins in gastric cancer cells [].
- Notch Signaling Pathway: Amarogentin repressed stemness in lung cancer cells by diminishing the expression of DLL4, NICD, and Hes1 proteins [].
- p53 Pathway: Amarogentin upregulated p53 expression in liver cancer cells, potentially contributing to its pro-apoptotic effects [].
Q2: What are the downstream effects of amarogentin on osteoblast differentiation?
A2: Amarogentin has been shown to promote osteoblast differentiation, which is essential for bone formation, through the modulation of the Nrf-2/MAPK/ERK signaling pathway. This effect was observed in a rat model of estrogen-deficiency-induced osteoporosis [].
Q3: How does amarogentin exhibit anti-inflammatory activity?
A3: Research suggests that amarogentin can alleviate osteoarthritis by:
- Regulating Chondrocyte Proliferation and Autophagy: Amarogentin reversed the interleukin-1β-induced attenuation of chondrocyte proliferation and promoted autophagy [].
- Activating the AMPK/SIRT1 Pathway: Amarogentin treatment restored the expression of p-AMPK/AMPK and SIRT1 proteins, which are involved in regulating cellular energy homeostasis and inflammation [].
Q4: What is the role of amarogentin in platelet activation?
A4: Amarogentin has been found to inhibit platelet activation induced by collagen, potentially through the inhibition of the PLCγ2-PKC cascade and MAPK pathway [].
Q5: What is the molecular formula and weight of amarogentin?
A5: The molecular formula of amarogentin is C29H36O13, and its molecular weight is 592.59 g/mol.
Q6: How does the presence of other compounds in traditional herbal decoctions affect amarogentin content?
A6: Studies on the compatibility of amarogentin in traditional herbal decoctions, such as Taohe Chengqi Decoction, suggest that the presence of certain compounds, particularly Rheum palmatum L. and Nitrum, can significantly impact the stability and content of amarogentin []. This highlights the importance of considering compatibility issues when formulating amarogentin-containing herbal preparations.
Q7: Does amarogentin exhibit any catalytic activity?
A7: While amarogentin is not known to possess direct catalytic properties, its interaction with specific enzymes, such as topoisomerase I in Leishmania donovani, highlights its potential as an enzyme inhibitor [].
Q8: Have computational methods been used to study the interactions of amarogentin with its targets?
A8: Yes, molecular docking studies have been employed to investigate the binding interactions of amarogentin with potential target proteins. For instance, molecular docking analysis was used to assess the binding efficiencies of various iridoids, including amarogentin, to the active site of the human CYP3A4 enzyme [].
Q9: Is there any information available on the SAR of amarogentin and its derivatives?
A9: While detailed SAR studies on amarogentin are limited in the provided literature, the development of a monoclonal antibody (MAb 1E9) with high specificity for amarogentin suggests that subtle structural modifications can significantly impact its binding affinity and recognition []. This highlights the potential for future SAR studies to optimize the pharmacological properties of amarogentin derivatives.
Q10: What are the challenges associated with the formulation of amarogentin for therapeutic use?
A10: Amarogentin, like many naturally occurring compounds, presents formulation challenges due to factors such as:
Q11: What is known about the pharmacokinetic profile of amarogentin?
A11: Pharmacokinetic studies in rabbits have shown that amarogentin is characterized by rapid clearance from the systemic circulation and a wide volume of distribution [].
Q12: What in vitro models have been used to study the effects of amarogentin?
A12: Various in vitro models have been employed to investigate the biological activities of amarogentin, including:
- Cancer Cell Lines: Human gastric cancer cell lines (e.g., SNU-16) [, ] and liver cancer cell lines (e.g., HepG2, Huh7) [, ]
- Osteoblast Cells: Rat bone tissues [] and MG63 human osteoblasts []
- Chondrocytes: Interleukin-1β-treated chondrocytes []
- Human Mast Cells: LAD-2 cells []
- Keratinocytes: HaCaT keratinocytes [, ]
- Yeast: K6001 yeast []
- PC12 Cells: Rat pheochromocytoma cells []
Q13: What animal models have been used to evaluate the efficacy of amarogentin?
A13: Several animal models have been utilized to assess the in vivo effects of amarogentin, including:
- Rodent Models of Osteoporosis: Bilaterally ovariectomized rats were used to induce estrogen-deficiency-induced osteoporosis [].
- Mouse Models of Liver Fibrosis: Carbon tetrachloride (CCl4)-induced liver fibrosis in mice []
- Mouse Models of Liver Carcinogenesis: Carbon tetrachloride (CCl4)/N-nitrosodiethylamine (NDEA)-induced liver carcinogenesis in mice [, ]
- Xenograft Mice Models: Nude mice xenograft models have been used to evaluate the in vivo antitumor effects of amarogentin [, ].
- Hamster Model of Leishmaniasis: Hamsters infected with Leishmania donovani []
Q14: What analytical techniques have been employed to quantify amarogentin?
A14: Several analytical methods have been used to determine the content of amarogentin in various samples, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, has been widely employed to quantify amarogentin in plant extracts and formulations [, , , , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been used to determine the content of amarogentin and other secoiridoids in Swertia species [, , ].
- Ultra-Fast Liquid Chromatography (UFLC): UFLC, a faster and more efficient variant of HPLC, has been utilized to estimate amarogentin content in Swertia chirayita samples [].
- Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific indirect competitive ELISA (icELISA) has been developed using a monoclonal antibody (MAb 1E9) against amarogentin []. This immunoassay provides a rapid and efficient alternative to chromatographic methods for the quantification of amarogentin.
Q15: Does amarogentin interact with drug-metabolizing enzymes?
A16: Yes, research suggests that amarogentin can induce the expression of CYP3A4, a key drug-metabolizing enzyme, in HepG2 cells []. This finding highlights the potential for amarogentin to influence the metabolism of co-administered drugs.
Q16: Are there any other plant species that can serve as alternative sources of amarogentin?
A16: Yes, besides Swertia chirayita, which is a primary source of amarogentin, several other Swertia species have been identified as potential alternative sources, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.